Cas no 76216-72-3 (Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI))
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI)
- 2-Bromo-5-nitrothiopheneanion radical
- 2-BROMO-5-NITROTHIOPHENE
- 5-BROMO-2-NITROTHIOPHENE
- EN300-50349
- AMY20173
- SCHEMBL721463
- SY003503
- 76216-72-3
- A806341
- W-200100
- AKOS005255443
- NS00024179
- FT-0691575
- NSC 511505
- MFCD00022493
- 5-bromo-2-nitro-thiophene
- 2-Bromo-5-nitro-thiophene
- FD7097
- CS-W002127
- NSC511505
- DTXSID50157275
- Z600427368
- Thiophene, 2-bromo-5-nitro-
- NSC-511505
- 2-Bromo-5-nitrothiophene, 97%
- PS-3267
- SY286147
- EINECS 236-155-8
- FT-0611501
- 13195-50-1
- GEO-00528
- A847109
-
- MDL: MFCD00022493
- Inchi: 1S/C4H2BrNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H
- InChI Key: ZPNFMDYBAQDFDY-UHFFFAOYSA-N
- SMILES: BrC1=CC=C([N+](=O)[O-])S1
Computed Properties
- Exact Mass: 206.899
- Monoisotopic Mass: 206.899
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.1A^2
- XLogP3: 2.8
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | K07187-5g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 5g |
$2500 | 2025-02-19 | |
| eNovation Chemicals LLC | K07187-1g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 1g |
$650 | 2025-02-19 | |
| eNovation Chemicals LLC | K07187-1g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 1g |
$650 | 2024-05-23 | |
| eNovation Chemicals LLC | K07187-5g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 5g |
$2500 | 2024-05-23 | |
| eNovation Chemicals LLC | K07187-1g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 1g |
$650 | 2025-03-03 | |
| eNovation Chemicals LLC | K07187-5g |
2-bromo-5-nitrothiophene |
76216-72-3 | >95% | 5g |
$2500 | 2025-03-03 |
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI)
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI): A Comprehensive Overview in Modern Chemical Research
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) is a compound of significant interest in the field of organic synthesis and pharmaceutical chemistry. This review aims to provide a detailed exploration of its chemical properties, synthetic pathways, and emerging applications, particularly in the context of contemporary research advancements.
The molecular structure of Thiophene,2-bromo-5-nitro- features a thiophene ring substituted with both a bromine atom at the 2-position and a nitro group at the 5-position. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The radical ion form (1-), indicated by the (9CI) notation, suggests that the compound exists in a charged state, which can influence its reactivity and utility in various chemical processes.
In recent years, there has been growing interest in the use of nitro-substituted heterocycles in medicinal chemistry due to their potential as bioactive scaffolds. The nitro group in Thiophene,2-bromo-5-nitro- can be further functionalized through reduction to an amine or through metal-catalyzed coupling reactions, providing access to a wide range of derivatives with tailored properties.
The bromine atom at the 2-position serves as a handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many pharmaceuticals. The combination of bromine and nitro groups on the thiophene ring allows for orthogonal functionalization strategies, enabling chemists to design molecules with precise structural motifs.
One of the most compelling aspects of Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) is its role in the development of novel materials. Thiophene derivatives are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitro group can modulate the electronic properties of the thiophene ring, making it an attractive component for designing advanced materials with enhanced performance.
Recent studies have highlighted the utility of this compound in catalysis. The radical ion form can participate in redox reactions, making it a potential candidate for use in asymmetric synthesis or as a mediator in polymerization reactions. The ability to generate and manipulate radical species is crucial for many synthetic transformations, and Thiophene,2-bromo-5-nitro- offers a unique platform for exploring these possibilities.
The pharmaceutical industry has also shown interest in thiophene derivatives due to their biological activity. For instance, certain thiophene-based compounds have been investigated for their antimicrobial and anti-inflammatory properties. The structural features of Thiophene,2-bromo-5-nitro-, including the nitro and bromine substituents, can be leveraged to develop new drugs by modifying existing pharmacophores or by creating entirely novel molecular architectures.
In conclusion, Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) represents a fascinating compound with diverse applications across multiple domains of chemical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists, materials scientists, and pharmaceutical researchers alike. As our understanding of its properties continues to evolve, we can anticipate even more innovative uses emerging from this versatile molecule.
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